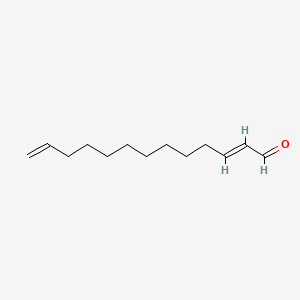
Trideca-2,12-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideca-2,12-dienal is an organic compound with the molecular formula C13H22O. It is a type of aldehyde characterized by the presence of two double bonds located at the second and twelfth positions of the tridecane chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
Trideca-2,12-dienal can be synthesized through various chemical reactions. One common method involves the esterification of decadiene with acetic anhydride to form decadiene acetate, which is then oxidized to produce this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Trideca-2,12-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecanol.
Substitution: Various substituted tridecane derivatives depending on the reagents used.
科学的研究の応用
Trideca-2,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other consumer products
作用機序
The mechanism of action of trideca-2,12-dienal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts that modulate the activity of enzymes and other proteins, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Trideca-2,4,6-trienal: Similar structure but with three double bonds.
Trideca-2,4-dienal: Contains two double bonds at different positions.
Trideca-2-enal: Contains a single double bond.
Uniqueness
Trideca-2,12-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
特性
CAS番号 |
72894-15-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(2E)-trideca-2,12-dienal |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2/b12-11+ |
InChIキー |
QIKYGYCMRRQODW-VAWYXSNFSA-N |
異性体SMILES |
C=CCCCCCCCC/C=C/C=O |
正規SMILES |
C=CCCCCCCCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


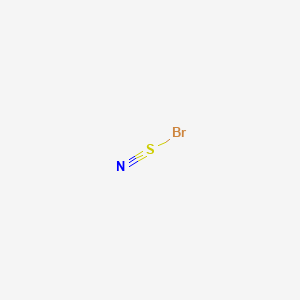
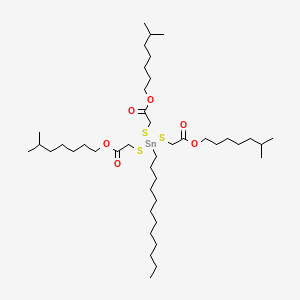
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
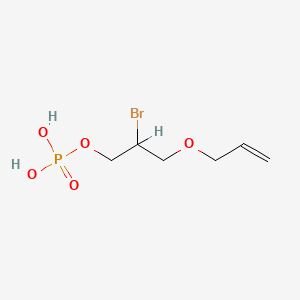
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
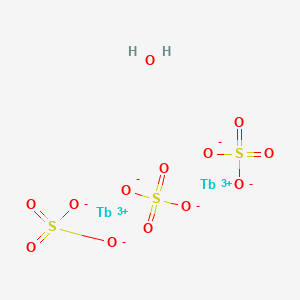
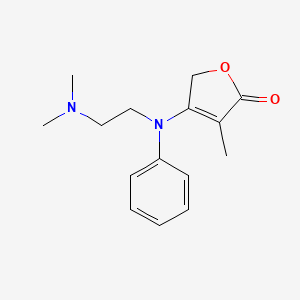
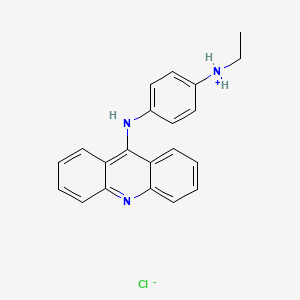

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
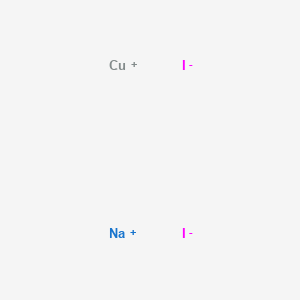
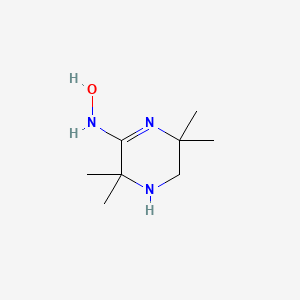
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
